
1,2-Benzenediol, 3,3'-dithiobis[4,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 1,2-benzenediol with tert-butyl groups and dithiobis compounds. One common method includes the use of tert-butyl alcohol and sulfuric acid as catalysts to introduce the tert-butyl groups to the benzenediol structure . The reaction is carried out at room temperature with continuous stirring for several hours, followed by purification through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its original diol form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted benzenediols, and various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research into its potential therapeutic properties, including antioxidant and anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: This compound is similar in structure but lacks the dithiobis groups, resulting in different chemical properties and applications.
3,5-Di-tert-butylcatechol: Another related compound, known for its use as a polymerization inhibitor and antioxidant.
Uniqueness
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] stands out due to the presence of both dithiobis and tert-butyl groups, which confer unique reactivity and potential applications not seen in its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
186888-16-4 |
|---|---|
Molekularformel |
C28H42O4S2 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
4,6-ditert-butyl-3-[(4,6-ditert-butyl-2,3-dihydroxyphenyl)disulfanyl]benzene-1,2-diol |
InChI |
InChI=1S/C28H42O4S2/c1-25(2,3)15-13-17(27(7,8)9)23(21(31)19(15)29)33-34-24-18(28(10,11)12)14-16(26(4,5)6)20(30)22(24)32/h13-14,29-32H,1-12H3 |
InChI-Schlüssel |
CAACFDDSLRAMQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SSC2=C(C=C(C(=C2O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
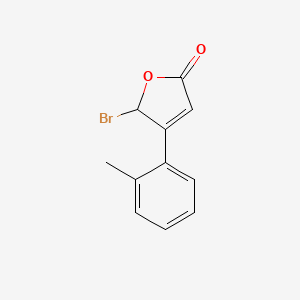
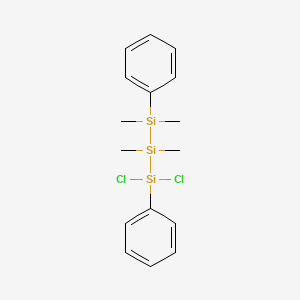

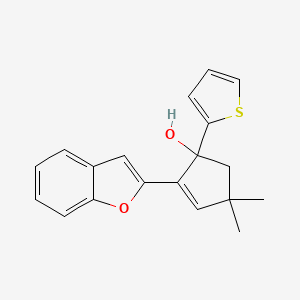
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
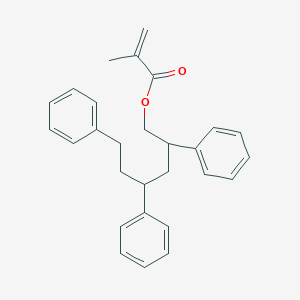
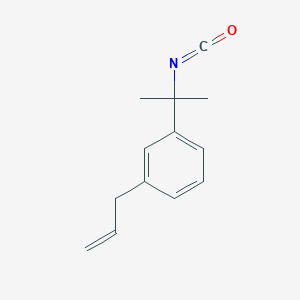
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
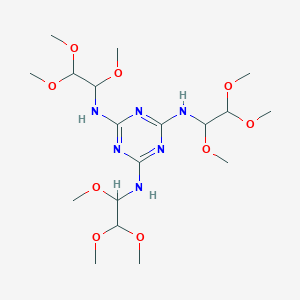
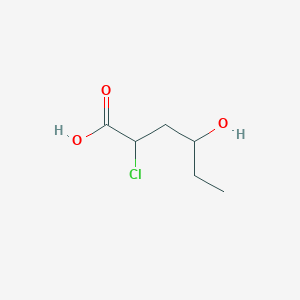
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)
